Lithium periodate dihydrate

Descripción general

Descripción

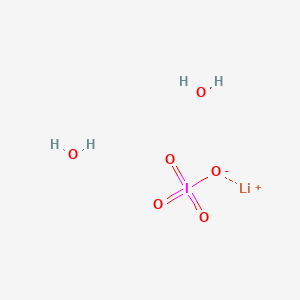

Lithium periodate dihydrate is an inorganic compound composed of lithium, iodine, and oxygen, with the chemical formula LiIO₄·2H₂O. It is a white crystalline solid that is soluble in water and is primarily used as an oxidizing agent in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium periodate dihydrate can be synthesized by reacting lithium hydroxide with periodic acid in an aqueous solution. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the water to yield the crystalline dihydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by a similar method, but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then crystallized and dried to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Lithium periodate dihydrate primarily undergoes oxidation reactions due to its strong oxidizing properties. It can oxidize various organic and inorganic compounds, making it a valuable reagent in synthetic chemistry .

Common Reagents and Conditions:

Oxidation Reactions: this compound is used in the oxidation of alcohols to aldehydes and ketones. The reaction is typically carried out in an aqueous medium at room temperature.

Substitution Reactions: It can also participate in substitution reactions where it replaces other oxidizing agents in chemical processes.

Major Products Formed:

Oxidation of Alcohols: The major products are aldehydes and ketones.

Oxidation of Sulfides: The major products are sulfoxides and sulfones.

Aplicaciones Científicas De Investigación

Oxidation Reactions

Lithium periodate dihydrate is primarily used as an oxidizing agent in organic synthesis. Its ability to selectively oxidize alcohols to aldehydes and ketones makes it valuable in the production of fine chemicals and pharmaceutical intermediates.

Case Study: Selective Oxidation of Cellulose

A study demonstrated the effectiveness of lithium periodate in the selective oxidation of cellulose, resulting in the formation of dialdehyde cellulose (DAC). The process involved two stages, with significant increases in carboxylate content and aldehyde groups, optimizing the reaction conditions for higher yield and efficiency .

Photo-optic Applications

This compound is utilized in photo-optic applications due to its properties as a strong oxidizer. It is employed in the preparation of materials that require precise optical characteristics.

In analytical chemistry, lithium periodate serves as a reagent for various analytical techniques, including chromatography and spectrometry. Its role as an oxidizing agent allows for the detection and quantification of specific compounds within complex mixtures.

Application Example: Chromatographic Analysis

Lithium periodate has been effectively used in chromatographic methods to enhance the separation of compounds, particularly those containing hydroxyl groups, by converting them into more easily detectable forms.

Biological Applications

Recent research has explored the use of lithium periodate in biological systems, particularly in the modification of biomolecules. Its selective oxidation capabilities can be harnessed to modify polysaccharides and proteins, enhancing their functionality for various biomedical applications.

Case Study: Modification of Glycans

Lithium periodate was used to selectively oxidize glycans on glycoproteins, facilitating the study of glycan structures and their biological roles. This modification allowed for better characterization using mass spectrometry techniques .

Environmental Applications

The compound has potential applications in environmental science, particularly in wastewater treatment processes where oxidation reactions are necessary to degrade organic pollutants.

Data Table: Environmental Impact

| Application | Effectiveness |

|---|---|

| Wastewater Treatment | High degradation rates for organic pollutants |

| Soil Remediation | Effective in oxidizing contaminants |

Mecanismo De Acción

The mechanism of action of lithium periodate dihydrate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The compound acts as an electron acceptor, facilitating the oxidation process. The molecular targets and pathways involved include the oxidation of hydroxyl groups to carbonyl groups and the oxidation of sulfides to sulfoxides and sulfones .

Comparación Con Compuestos Similares

Sodium periodate: Similar to lithium periodate dihydrate, sodium periodate is also a strong oxidizing agent used in organic synthesis.

Lithium perchlorate: Another lithium-based oxidizing agent, but with different chemical properties and applications

Uniqueness: this compound is unique due to its specific oxidizing properties and its ability to form stable hydrates. Its solubility in water and its crystalline form make it particularly useful in various chemical and industrial applications .

Actividad Biológica

Lithium periodate dihydrate (LiIO₄·2H₂O) is a compound of interest in various fields, particularly in medicinal chemistry and neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, therapeutic implications, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : LiIO₄·2H₂O

- Molecular Weight : 233.87 g/mol (197.84 g/mol anhydrous)

- Melting Point : >370 °C

- Solubility : Soluble in water .

Lithium compounds, including lithium periodate, are known to exert significant effects on the central nervous system (CNS). The biological activity of lithium is primarily attributed to its ability to modulate neurotransmitter systems and influence intracellular signaling pathways.

- Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β) : Lithium is a well-established inhibitor of GSK-3β, which plays a crucial role in various cellular processes, including metabolism and cell survival. Inhibition of GSK-3β has been linked to mood stabilization and neuroprotection .

- Inositol Depletion : Lithium also affects inositol levels in the brain, leading to alterations in phosphoinositide signaling pathways. This mechanism is thought to contribute to its antidepressant effects .

- Neuroprotective Effects : Lithium has been shown to promote neurogenesis and enhance the expression of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth .

Therapeutic Implications

This compound's biological activity suggests potential therapeutic applications, particularly in treating mood disorders such as bipolar disorder (BD) and depression:

- Mood Stabilization : Lithium salts are widely used for their mood-stabilizing properties. A meta-analysis indicated that lithium treatment could reduce the risk of suicide by up to 60% compared to placebo .

- Neuroprotection : Studies have suggested that lithium can slow brain aging and reduce the risk of dementia by nearly 50% in patients with BD .

Case Study 1: Mood Disorders

A study involving patients with bipolar disorder demonstrated that lithium treatment significantly improved mood stability and reduced depressive episodes. The study highlighted that patients receiving lithium had a lower incidence of suicidal ideation compared to those not on lithium therapy .

Case Study 2: Neuroprotective Effects

Research on older adults with mild cognitive impairment indicated that lithium treatment led to improved cognitive function and reduced progression to dementia over a two-year follow-up period. This suggests that lithium may have protective effects on cognitive decline associated with aging .

Propiedades

IUPAC Name |

lithium;periodate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO4.Li.2H2O/c2-1(3,4)5;;;/h(H,2,3,4,5);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHQXCKBQMTBIK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.O.[O-]I(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4ILiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635723 | |

| Record name | Lithium periodate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307310-74-3 | |

| Record name | Lithium periodate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.